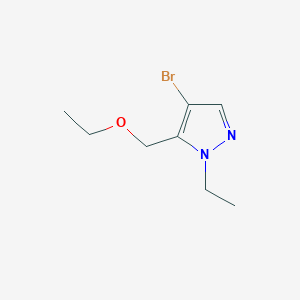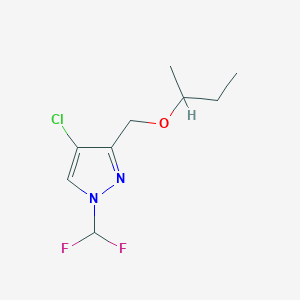
(4-Chlorophenyl)(pentamethylphenyl)methanone
描述
(4-Chlorophenyl)(pentamethylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a pentamethylphenyl group attached to a central carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pentamethylphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pentamethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acyl chloride reacts with the aromatic ring to form the ketone product.
Reaction Conditions:
Reagents: 4-chlorobenzoyl chloride, pentamethylbenzene, aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-Chlorophenyl)(pentamethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
(4-Chlorophenyl)(pentamethylphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Chlorophenyl)(pentamethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the pentamethyl groups, resulting in different chemical properties and reactivity.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone:
Uniqueness
(4-Chlorophenyl)(pentamethylphenyl)methanone is unique due to the presence of the pentamethylphenyl group, which imparts steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
属性
IUPAC Name |
(4-chlorophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKOQJCBPQJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384400 | |
| Record name | (4-Chlorophenyl)(pentamethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18780-05-7 | |
| Record name | (4-Chlorophenyl)(pentamethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B1653570.png)





![3-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653579.png)
![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653580.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B1653581.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653583.png)
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653585.png)
